Cas no 1421341-06-1 (2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Z2050108741
- 2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tet ramethyl-1,3,2-dioxaborolane
- 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD18760098
- Inchi: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-10(14(16,17)18)11(8-9)19-5/h6-8H,1-5H3
- InChI Key: MHOTYVFBVMTFPP-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1OC)(F)F
Computed Properties
- Exact Mass: 302.1301091 g/mol
- Monoisotopic Mass: 302.1301091 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 302.10
- Topological Polar Surface Area: 27.7
2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25185596-0.5g |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 0.5g |
$480.0 | 2024-06-19 | |
Enamine | EN300-25185596-5.0g |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 5.0g |
$1779.0 | 2024-06-19 | |
Enamine | EN300-25185596-1.0g |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 1.0g |
$614.0 | 2024-06-19 | |
Enamine | EN300-25185596-0.1g |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 0.1g |
$202.0 | 2024-06-19 | |
Aaron | AR028RY7-250mg |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 250mg |
$423.00 | 2025-02-16 | |
Enamine | EN300-25185596-1g |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 1g |
$614.0 | 2023-09-15 | |
Aaron | AR028RY7-500mg |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 500mg |
$685.00 | 2025-02-16 | |
1PlusChem | 1P028RPV-100mg |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 100mg |
$303.00 | 2024-06-20 | |
1PlusChem | 1P028RPV-10g |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 10g |
$3323.00 | 2024-06-20 | |
1PlusChem | 1P028RPV-250mg |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1421341-06-1 | 95% | 250mg |
$407.00 | 2024-06-20 |
2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
Additional information on 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comprehensive Overview of 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1421341-06-1)
The compound 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1421341-06-1) is a highly specialized boronic ester derivative that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique molecular structure, featuring a methoxy group and a trifluoromethyl substituent, makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers and industry professionals are increasingly exploring its applications in drug discovery, agrochemicals, and advanced materials, aligning with the growing demand for high-performance building blocks in molecular design.
One of the key reasons for the rising interest in 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its exceptional stability and reactivity under mild conditions. This property is critical for green chemistry initiatives, where minimizing harsh reagents and energy-intensive processes is a priority. The compound's tetramethyl-1,3,2-dioxaborolane backbone ensures compatibility with a wide range of substrates, making it a preferred choice for catalyzed transformations. Recent studies highlight its role in synthesizing biaryl compounds, which are foundational to many pharmaceutical APIs and electronic materials.
In the context of current trends, 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is frequently discussed alongside AI-driven drug discovery and sustainable synthesis. As computational tools accelerate the identification of novel drug candidates, the demand for reliable boron-containing reagents like this compound has surged. Additionally, its trifluoromethyl group aligns with the pharmaceutical industry's focus on metabolic stability and bioavailability enhancement, addressing common challenges in medicinal chemistry.
From a technical perspective, the synthesis and handling of CAS No. 1421341-06-1 require adherence to stringent protocols to ensure purity and yield. Advanced analytical techniques such as NMR spectroscopy and HPLC are employed to validate its structural integrity. The compound's compatibility with microwave-assisted synthesis further underscores its relevance in high-throughput screening environments, where efficiency and scalability are paramount.
Looking ahead, the applications of 2-3-methoxy-4-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are expected to expand into emerging fields like optoelectronics and catalysis. Its ability to facilitate C-C bond formation with precision positions it as a critical enabler of innovation in materials science. As industries prioritize eco-friendly methodologies, this compound's role in atom-efficient reactions will likely grow, reinforcing its status as a high-value chemical intermediate.
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